Unecritinib, also known as TQ-B3101, is a selective small molecule inhibitor targeting receptor tyrosine kinases, specifically the anaplastic lymphoma kinase, proto-oncogene protein c-Met, and reactive oxygen species 1. Developed by Chia Tai Tianqing Pharmaceutical Group, it is primarily indicated for the treatment of non-small cell lung cancer and other malignancies associated with these targets. The compound has garnered attention for its efficacy in patients with ROS1-positive advanced non-small cell lung cancer, particularly those with brain metastases .
Unecritinib is classified under several categories including acetamides, antineoplastics, benzofurans, chlorobenzenes, esters, ethers, fluorobenzenes, ketones, morpholines, piperidines, pyrazoles, and pyridines. Its molecular formula is , and it is recognized as a new molecular entity with the CAS Registry number 1418026-92-2 .
The synthesis of Unecritinib involves several chemical reactions that strategically modify the molecular structure to enhance its pharmacological properties. While specific proprietary methods are often not publicly disclosed, the general synthesis can be summarized in the following steps:
The detailed reaction pathways and conditions are typically proprietary but involve standard organic synthesis techniques .
The molecular structure of Unecritinib features a complex arrangement that includes a benzofuran moiety linked to a piperidine ring. The presence of chlorine and fluorine atoms contributes to its potency as a kinase inhibitor. The InChIKey for Unecritinib is HBWSXXBJOQKNBL-CYBMUJFWSA-N.
Key Structural Features:
The three-dimensional conformation of Unecritinib plays a significant role in its mechanism of action against cancer cells .
Unecritinib primarily acts through competitive inhibition of its target kinases. The chemical reactions involved in its mechanism include:
In vitro studies have demonstrated that Unecritinib inhibits phosphorylation of key proteins such as AKT and ERK1/2 at nanomolar concentrations (IC50 values around 142.7 nM) indicating potent activity against target kinases .
The mechanism of action of Unecritinib involves selective inhibition of receptor tyrosine kinases associated with oncogenic signaling:
Studies indicate that Unecritinib is effective in both first-line settings and in patients previously treated with other therapies .
These properties influence its formulation as an oral medication and its pharmacokinetic profile .
Unecritinib is primarily used in clinical settings for treating non-small cell lung cancer patients who are positive for ROS1 mutations. Its applications extend to:
The drug's unique mechanism positions it as a promising candidate in precision oncology aimed at specific genetic alterations within tumors .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: